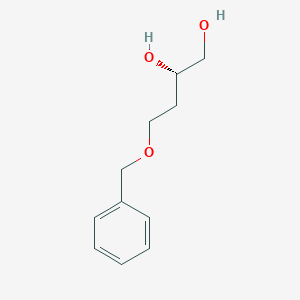

(S)-4-Benzyloxy-1,2-butanediol

Vue d'ensemble

Description

(S)-4-Benzyloxy-1,2-butanediol is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss (S)-4-Benzyloxy-1,2-butanediol, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The first paper describes an enantioselective synthesis of a compound that, while not (S)-4-Benzyloxy-1,2-butanediol, shares some structural similarities, such as the presence of a benzyloxy moiety. The key step in the synthesis is an iodolactamization, which is a cyclization reaction that introduces iodine into the molecule. This step is crucial for the formation of a highly functionalized lactam intermediate. The study's findings on the reaction mechanism and the single-pot transformation could potentially be applied to the synthesis of (S)-4-Benzyloxy-1,2-butanediol, particularly if a similar cyclization step is required .

Molecular Structure Analysis

The second paper discusses the molecular structure of a dimeric compound formed from a base-induced dimerization of a 1,3-dioxolan-4-one derivative. The structure was confirmed by X-ray diffraction, which is a critical technique for determining the three-dimensional arrangement of atoms within a molecule. Although this paper does not directly relate to (S)-4-Benzyloxy-1,2-butanediol, the methods used for structural elucidation, such as X-ray diffraction, are relevant for analyzing the molecular structure of any organic compound, including (S)-4-Benzyloxy-1,2-butanediol .

Chemical Reactions Analysis

Both papers provide information on chemical reactions that could be pertinent to the reactivity of (S)-4-Benzyloxy-1,2-butanediol. The first paper's iodolactamization reaction involves the formation of a cyclic structure, which could be relevant if (S)-4-Benzyloxy-1,2-butanediol undergoes or is synthesized via similar cyclization reactions. The second paper's base-induced dimerization reaction highlights the reactivity of 1,3-dioxolan-4-one derivatives, which could be useful in predicting the reactivity of related diol compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of (S)-4-Benzyloxy-1,2-butanediol, they do provide insights into the properties of structurally related compounds. For example, the solubility, melting point, and stability of the compounds discussed could be similar to those of (S)-4-Benzyloxy-1,2-butanediol. Additionally, the techniques used to characterize these properties, such as melting point determination and solubility tests, are universally applicable to the analysis of physical and chemical properties of organic compounds .

Applications De Recherche Scientifique

Interdiffusion Coefficients

Researchers Tominaga and Matsumoto (1990) studied the interdiffusion coefficients of various molecules, including 1,2-butanediol, in water and ethanol. They found that in water, activation energies are not sensitive to the solutes and decrease with increasing temperature. This research provides insights into the diffusion behavior of butanediol derivatives in different solvents (Tominaga & Matsumoto, 1990).

Biocatalytic Routes

Yim et al. (2011) reported the first direct biocatalytic routes to 1,4-butanediol from renewable carbohydrate feedstocks. They engineered Escherichia coli to produce this chemical, demonstrating a sustainable alternative to traditional feedstocks derived from oil and natural gas (Yim et al., 2011).

Autonomous Production in Engineered Bacteria

Liu and Lu (2015) conducted a study on the autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli. Their research represents a synergy between synthetic biology and metabolic engineering, aiming to create new bioprocesses for chemicals like butanediol (Liu & Lu, 2015).

Enzymatic Resolution for Chiral Building Blocks

Izquierdo et al. (2001) explored the enzymatic resolution of 1,3-butanediol derivatives, creating chiral building blocks for pheromone enantiosynthesis. This research contributes to the field of stereoisomer synthesis and its applications in creating specific chemical structures (Izquierdo et al., 2001).

Transfer Hydrogenation Catalysis

Garduño and García (2017) studied the nickel-catalyzed transfer hydrogenation of benzonitriles, using 1,4-butanediol as the hydrogen source. Their findings contribute to the understanding of catalytic processes involving butanediol derivatives (Garduño & García, 2017).

Improved 2,3-Butanediol Production

Kim and Hahn (2015) worked on improving the production of 2,3-butanediol in Saccharomyces cerevisiae by eliminating byproduct formation and redox rebalancing. Their research offers insights into optimizing the production of butanediol isomers (Kim & Hahn, 2015).

Alkali-cation Complexing Properties

Miyazaki et al. (1982) investigated the complexing properties of 12-crown-4 derivatives, including those derived from 3-benzyloxy-1,2-propanediol. This study adds to the understanding of how butanediol derivatives interact with metal ions (Miyazaki et al., 1982).

Propriétés

IUPAC Name |

(2S)-4-phenylmethoxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPDIKPMQUOSL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430770 | |

| Record name | (S)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyloxy-1,2-butanediol | |

CAS RN |

69985-32-6 | |

| Record name | (S)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

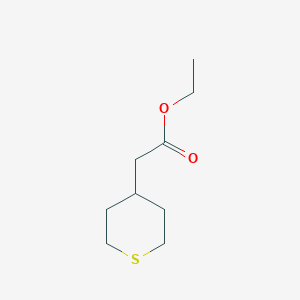

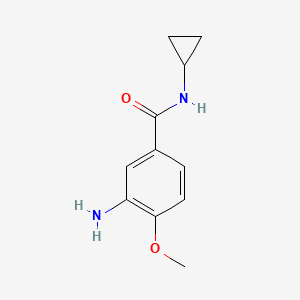

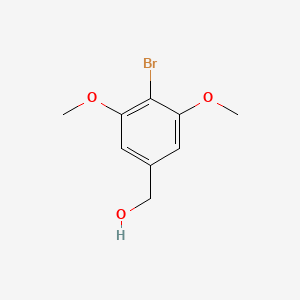

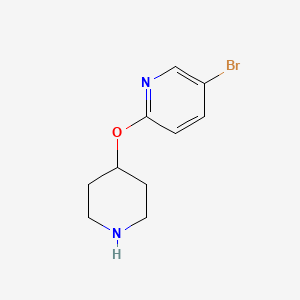

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)